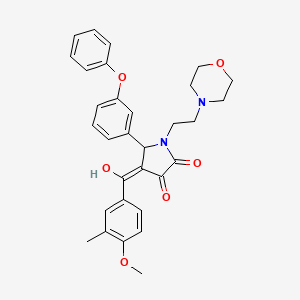
3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C31H32N2O6 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique molecular structure that includes a pyrrole ring and various functional groups such as hydroxy, methoxy, and phenoxy moieties. These structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C24H27N3O4
- Molar Mass : 423.49 g/mol
- Structural Features :
- Pyrrole ring
- Hydroxy group
- Methoxy group
- Morpholinoethyl side chain
- Phenoxy group
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and migration, particularly in ovarian cancer cell lines.
- Anti-inflammatory Properties : Its structural components may contribute to anti-inflammatory effects, although specific mechanisms require further investigation.
- Antimicrobial Effects : Initial screenings suggest potential antimicrobial activity, which could be explored for therapeutic applications.
Anticancer Activity
A study investigated the effects of similar compounds on ovarian cancer cells, revealing that certain derivatives exhibited significant cytotoxicity. For instance, DMU-214, a related compound, demonstrated anti-proliferative effects by altering gene expression associated with migration and proliferation in SKOV-3 ovarian cancer cells. It was found to reduce cell migration by approximately 45% at higher concentrations (0.125 µM) after 12 hours of treatment .
| Compound | Concentration (µM) | Effect on Cell Migration (%) |
|---|---|---|
| DMU-214 | 0.125 | 45% inhibition after 12h |
| DMU-214 | 0.06 | 35% inhibition after 12h |
| DMU-214 | 0.03 | 15% inhibition after 24h |
This suggests that modifications to the chemical structure can enhance biological activity, indicating the potential for the compound to be developed into an effective anticancer agent.
Research indicates that the compound may exert its effects through various pathways:
- Gene Expression Modulation : Similar compounds have been shown to upregulate genes such as SMAD7 and THBS1, which are involved in inhibiting cancer growth and metastasis .
- Protein Interaction : The downregulation of proteins like SRF (Serum Response Factor) has been linked to reduced cell migration and proliferation, highlighting a potential mechanism for the observed anticancer effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| DMU-214 | C22H25N3O4 | Methylated resveratrol analogue with strong cytotoxicity |
| Compound A | C24H27N3O4 | Contains additional methoxy groups; different biological profile |
| Compound B | C23H26N4O3 | Incorporates nitrogen heterocycles; potential neurological applications |
The distinct combination of functional groups in this compound may confer unique biological activities not present in its analogues.
属性
CAS 编号 |
497240-69-4 |
|---|---|
分子式 |
C31H32N2O6 |
分子量 |
528.6 g/mol |
IUPAC 名称 |
(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H32N2O6/c1-21-19-23(11-12-26(21)37-2)29(34)27-28(22-7-6-10-25(20-22)39-24-8-4-3-5-9-24)33(31(36)30(27)35)14-13-32-15-17-38-18-16-32/h3-12,19-20,28,34H,13-18H2,1-2H3/b29-27+ |
InChI 键 |
XLSHAFTXDXQHKH-ORIPQNMZSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)OC |
规范 SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















